N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide

Data Availability Procurement Caveat Evidence Gap

N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide (CAS 107027-31-6) is a synthetic quinoxaline-5-carboxamide derivative with a molecular formula of C₁₉H₂₀N₄O and a molecular weight of 320.39 g/mol. The compound features a 3-phenyl substituent on the quinoxaline core and a basic N,N-dimethylethylenediamine side chain coupled via a carboxamide linkage at the 5-position.

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
CAS No. 107027-31-6
Cat. No. B12922075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide
CAS107027-31-6
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=C2C(=CC=C1)N=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H20N4O/c1-23(2)12-11-20-19(24)15-9-6-10-16-18(15)22-17(13-21-16)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,24)
InChIKeySBVWICCJWOEILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide (CAS 107027-31-6) – Baseline Properties and Procurement Profile


N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide (CAS 107027-31-6) is a synthetic quinoxaline-5-carboxamide derivative with a molecular formula of C₁₉H₂₀N₄O and a molecular weight of 320.39 g/mol . The compound features a 3-phenyl substituent on the quinoxaline core and a basic N,N-dimethylethylenediamine side chain coupled via a carboxamide linkage at the 5-position . It is commercially available as a research chemical with certified purity ≥98% (NLT 98%) and is supplied under ISO-compliant quality systems suitable for pharmaceutical R&D and quality control applications . The compound has been investigated as a potential protein tyrosine kinase inhibitor and as an MK2 (MAPKAP kinase 2) inhibitor in cancer research contexts .

Why Generic Substitution of N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide (CAS 107027-31-6) Fails – Structural Differentiation from Closest Analogs


The N-(2-dimethylaminoethyl) carboxamide side chain at the quinoxaline 5-position provides physicochemical and pharmacological properties that cannot be replicated by simple amide or unsubstituted analogs. Unlike the parent 3-phenylquinoxaline-5-carboxamide (BDBM27719, IC₅₀ 14 nM vs. PARP [1]) or 3-(4-chlorophenyl)quinoxaline-5-carboxamide (CHEMBL1767067, IC₅₀ 30 nM vs. PARP-1 [2]), which lack a basic side chain, the dimethylaminoethyl group introduces a protonatable tertiary amine (predicted pKₐ ~8.5–9.5) that enhances aqueous solubility at physiological pH and may influence cellular permeability and lysosomal trapping [3]. The 5-carboxamide regioisomer is distinct from quinoxaline-2-carboxamide derivatives, which are predominantly 5-HT₃ receptor antagonists with different target profiles [4]. Furthermore, the dimethylaminoethyl side chain has been shown in fused tetracyclic quinoxalinecarboxamide series to confer DNA intercalation and mixed topoisomerase I/II inhibition with up to 3-fold greater cytotoxicity than the acridine standard DACA in human leukemia cell lines [5]. These structural features mean that substituting a closely related quinoxalinecarboxamide without the dimethylaminoethyl motif would alter solubility, target engagement, and pharmacological profile, making direct interchange unreliable without re-validation.

Quantitative Evidence Guide for N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide (CAS 107027-31-6) – Comparator-Based Differentiation


Critical Note: Quantitative Head-to-Head Comparative Data Are Currently Unavailable for This Compound from Non-Excluded Sources

A systematic search of primary research articles, patents (including US8674099, US8536175, EP2282995), authoritative databases (ChEMBL, BindingDB, PubChem), and reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem) did not yield direct, comparator-based quantitative data for N-(2-(dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide (CAS 107027-31-6) that simultaneously satisfies the following conditions: (i) named comparator or baseline, (ii) quantitative data for the target compound, (iii) quantitative data for the comparator, and (iv) defined assay/model/system context. The available information is limited to class-level inference from structurally related quinoxaline-5-carboxamides and vendor-level purity specifications. Users should exercise caution when making procurement decisions based on inferred biological activity and are advised to request Certificates of Analysis (CoA) and any available internal screening data directly from suppliers.

Data Availability Procurement Caveat Evidence Gap

Purity Specification Differentiation: NLT 98% with ISO-Compliant Quality Systems

MolCore supplies N-(2-(dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide (CAS 107027-31-6) with a certified purity of NLT 98% (Not Less Than 98%) under ISO-compliant quality management systems, suitable for global pharmaceutical R&D and quality control applications . In comparison, alternative suppliers such as Chemenu offer this compound at 97% purity (Catalog CM222208) . The NLT 98% specification with ISO certification provides a quantifiable quality advantage for users requiring higher purity for sensitive biochemical assays, structure-activity relationship (SAR) studies, or as a reference standard in analytical method development.

Chemical Purity Quality Assurance Procurement Specification

Molecular Weight and Physicochemical Differentiation vs. Common Quinoxaline-5-Carboxamide Analogs

The target compound (MW 320.39 g/mol) incorporates a basic dimethylaminoethyl side chain absent in the parent 3-phenylquinoxaline-5-carboxamide (MW 249.27 g/mol, BDBM27719) [1]. This side chain contributes ~71 Da additional mass and introduces a protonatable tertiary amine center. At physiological pH, the protonated amine can enhance aqueous solubility relative to the unsubstituted amide analog. The molecular weight lies within the optimal range for CNS drug-likeness (MW <400), while the presence of the basic amine may confer lysosomotropic properties relevant to intracellular accumulation [2]. Compared to 3-(4-chlorophenyl)quinoxaline-5-carboxamide (MW 283.71 g/mol), the target compound lacks the electron-withdrawing chloro substituent, which alters the electronic character of the quinoxaline ring and may affect π-stacking interactions with target proteins or DNA [3].

Physicochemical Properties Drug-likeness Solubility

Regioisomeric Differentiation: 5-Carboxamide vs. 2-Carboxamide Quinoxaline Series

The 5-carboxamide regioisomer of the target compound positions the carboxamide group on the benzo ring of quinoxaline, whereas the extensively studied quinoxaline-2-carboxamide series (e.g., 5-HT₃ antagonist 5, CAS 901599-43-7) places the carboxamide on the pyrazine ring [1]. This regioisomeric difference fundamentally alters the pharmacophore geometry: the 5-carboxamide series has been primarily associated with PARP inhibition (IC₅₀ values in the low nanomolar range for close analogs) [2], while the 2-carboxamide series is predominantly linked to 5-HT₃ receptor antagonism with pA₂ values of 6.4–7.4 in guinea pig ileum assays [1]. The spatial orientation of the carboxamide relative to the 3-phenyl substituent also differs, affecting the vector of hydrogen bond donor/acceptor presentation to biological targets. Therefore, 2-carboxamide quinoxaline analogs cannot substitute for 5-carboxamide derivatives without a complete change in expected target profile.

Regioisomerism Target Selectivity Pharmacophore

Dimethylaminoethyl Side Chain Contribution: Class-Level Evidence from Fused Tetracyclic Quinoxalinecarboxamides

Deady et al. (1997) demonstrated that N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinoxalines exhibit mixed topoisomerase I/II inhibition and are up to 3-fold more cytotoxic than the acridine-4-carboxamide standard DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) in human Jurkat leukemia cell lines [1]. The quinoxaline analogs in this series showed IC₅₀ values comparable to doxorubicin in colon 38 in vivo models. While this study evaluated tetracyclic (not monocyclic) quinoxaline systems, it provides the strongest class-level evidence that the N-(2-dimethylaminoethyl)carboxamide side chain contributes meaningfully to cytotoxic potency and topoisomerase inhibitory activity in quinoxaline-based scaffolds. The side chain is essential for DNA intercalation and cellular activity; morpholinoethyl replacements showed weaker DNA interactions [2]. This supports the proposition that the dimethylaminoethyl side chain in the target compound is a critical pharmacophoric element not present in simple amide analogs.

Topoisomerase Inhibition Cytotoxicity Side Chain SAR

Best Research & Industrial Application Scenarios for N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide (CAS 107027-31-6)


PARP Inhibition Screening and SAR Studies in Oncology Research

Based on the established PARP inhibitory activity of closely related 3-phenylquinoxaline-5-carboxamide analogs (IC₅₀ 14–30 nM range) [1], this compound is suitable as a starting scaffold for PARP-1/PARP-2 inhibitor SAR exploration. The dimethylaminoethyl side chain may confer improved solubility for in vitro enzymatic and cellular assays compared to unsubstituted amide analogs. Researchers should validate PARP inhibitory activity in their own assay systems and compare against established PARP inhibitors such as olaparib or the 3-(4-chlorophenyl)quinoxaline-5-carboxamide series [2].

Protein Tyrosine Kinase Inhibitor Lead Optimization

Patents describing quinoxaline-5-carboxamide derivatives as protein tyrosine kinase inhibitors (US8674099, US8536175, EP2282995) [3] establish the scaffold's relevance to kinase inhibition. The target compound's 3-phenyl substituent and dimethylaminoethyl side chain represent a specific substitution pattern within the claimed generic structures. This compound can serve as a reference standard for kinase selectivity profiling or as a synthetic intermediate for further derivatization aimed at improving potency and selectivity.

Topoisomerase Inhibition and DNA Damage Response Research

Class-level evidence indicates that N-[2-(dimethylamino)ethyl]carboxamide derivatives of quinoxalines act as mixed topoisomerase I/II inhibitors with cytotoxicity up to 3-fold greater than DACA [4]. The basic dimethylaminoethyl side chain is implicated in DNA intercalation and is essential for cytotoxic activity. The target compound may be investigated as a chemical probe for studying DNA damage response pathways, although direct topoisomerase inhibitory activity remains to be confirmed experimentally for this specific compound.

High-Purity Reference Standard for Analytical Method Development

With a certified purity of NLT 98% under ISO-compliant quality systems , this compound is suitable as a reference standard for HPLC method development, LC-MS quantification, and quality control of quinoxaline-based compound libraries. The availability of a defined purity specification with documented quality management provides traceability required for regulatory submissions and inter-laboratory reproducibility.

Quote Request

Request a Quote for N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.